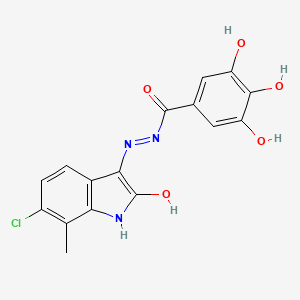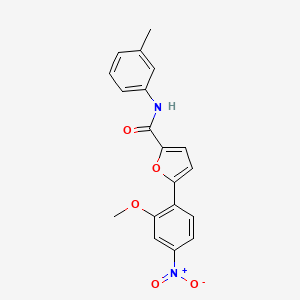![molecular formula C19H19ClF3NO3S B6115736 {3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6115736.png)
{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol is a chemical compound that has been widely studied in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The mechanism of action of {3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol is not fully understood. However, it is believed that this compound acts by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the PI3K/AKT pathway. This modulation results in the activation of various cellular processes, including cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, as well as improve insulin sensitivity and glucose tolerance in diabetic animals.
Advantages and Limitations for Lab Experiments
The advantages of using {3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol in lab experiments include its high purity, stability, and solubility in various solvents. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of {3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of more efficient and cost-effective synthesis methods for large-scale production of this compound.
3. Investigation of the potential of this compound as a drug delivery system for targeted drug delivery.
4. Development of novel derivatives of this compound with improved pharmacological properties.
5. Clinical trials to evaluate the safety and efficacy of this compound as a potential drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, {3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis method has been optimized for high yields and purity, making it suitable for large-scale production. Further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of {3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol involves the reaction of 3-chlorobenzyl chloride with 1-[(2,4,5-trifluorophenyl)sulfonyl]piperidine in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield the final product. This synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol has been extensively studied in scientific research for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In pharmacology, this compound has been studied for its potential as a drug delivery system and for its ability to enhance drug efficacy.
properties
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO3S/c20-14-4-1-3-13(7-14)10-19(12-25)5-2-6-24(11-19)28(26,27)18-9-16(22)15(21)8-17(18)23/h1,3-4,7-9,25H,2,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMUPOGWEQYRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)F)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6115664.png)
![N'-(1H-pyrrol-2-ylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6115669.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6115674.png)

![(3,4-difluorobenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6115688.png)
![3-[1-(3-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6115697.png)
![2-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B6115701.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-[(3-methyl-1-piperidinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B6115717.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6115722.png)
![6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6115754.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B6115760.png)
![2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115764.png)